molecular formula C7H8N4S B1528407 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 89853-27-0

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1528407
CAS No.: 89853-27-0
M. Wt: 180.23 g/mol
InChI Key: RDUGFVVYQOPZGG-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile: is a heterocyclic compound with the molecular formula C7H8N4S. It is a pyrimidine derivative, characterized by the presence of an amino group at position 4, a methyl group at position 6, a methylsulfanyl group at position 2, and a carbonitrile group at position 5.

Biochemical Analysis

Biochemical Properties

4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways . The compound’s interaction with EGFR involves binding to the ATP-binding site, thereby inhibiting the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile on various cell types and cellular processes have been extensively studied. It has been shown to exhibit cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. It affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest at the G2/M phase and upregulation of caspase-3, a key enzyme in the apoptotic pathway.

Molecular Mechanism

At the molecular level, 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation and survival. Additionally, the compound has been found to induce significant apoptotic effects by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s mechanism of action as an EGFR inhibitor.

Dosage Effects in Animal Models

The effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. The interaction of the compound with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. For instance, the compound’s ability to reach and inhibit EGFR in cancer cells is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in inhibiting EGFR and inducing apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-diaminopyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of certain enzymes and receptors. It has been investigated for its anticancer properties, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Its ability to inhibit EGFR makes it a candidate for the development of anticancer drugs .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique structure allows for the modification and optimization of drug candidates to improve their efficacy and safety profiles .

Comparison with Similar Compounds

  • 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile
  • 6-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
  • 4-Amino-6-methyl-2-(ethylsulfanyl)pyrimidine-5-carbonitrile

Comparison: Compared to its analogs, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile exhibits unique properties due to the presence of both the amino and methylsulfanyl groups. These functional groups contribute to its biological activity and make it a valuable scaffold for drug development.

Properties

IUPAC Name

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGFVVYQOPZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729068
Record name 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89853-27-0
Record name 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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